4,5-Dichloro-2-methoxybenzoic acid

概要

説明

4,5-Dichloro-2-methoxybenzoic acid is a chlorinated derivative of benzoic acid. It is known for its applications as a selective systemic herbicide, commonly referred to as dicamba . This compound is widely used in agriculture to control broadleaf weeds and is recognized for its low cost and environmental friendliness .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-2-methoxybenzoic acid typically involves the chlorination of 2-methoxybenzoic acid. The reaction is carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a temperature of around 50-60°C to ensure selective chlorination at the 4 and 5 positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous chlorination in a controlled environment to ensure high yield and purity. The product is then purified through crystallization and filtration techniques .

化学反応の分析

Nucleophilic Substitution Reactions

The chlorine atoms at positions 4 and 5 are susceptible to nucleophilic substitution under specific conditions.

Oxidation and Reduction Reactions

The carboxylic acid and methoxy groups influence redox behavior.

Oxidation

Reduction

Decarboxylation and Esterification

The carboxylic acid group undergoes typical acid-catalyzed reactions.

Electrophilic Aromatic Substitution

The methoxy group directs electrophiles to the para and ortho positions, but steric and electronic effects limit reactivity.

Stability and Degradation

科学的研究の応用

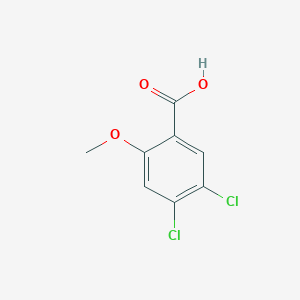

4,5-Dichloro-2-methoxybenzoic acid is an aromatic carboxylic acid with a benzene ring, chlorine substituents at the 4 and 5 positions, and a methoxy group at the 2 position. It has a molecular weight of 221.04 g/mol and the chemical formula . The compound is used in agricultural chemicals and pharmaceuticals as an intermediate in synthesizing herbicides and other bioactive compounds.

Scientific Research Applications

- Herbicide Development this compound is used as an intermediate in synthesizing herbicides like dicamba . Dicamba, also known as 3,6-dichloro-o-anisic acid or 3,6-dichloro-2-methoxybenzoic acid, has the chemical formula . Derivatives of benzoic acids are known to act as growth regulators in plants or as herbicides targeting specific weeds. The presence of chlorine substituents typically enhances the biological activity by increasing lipophilicity and stability against degradation.

- Pharmaceutical and Crop Protection Intermediates 4,5-dichloro-2-methylbenzoic acid and its acetylated precursors are important intermediates for producing pharmaceuticals and crop protection agents .

- Synthesis The synthesis of this compound can be achieved through several methods.

- Oil Palm Industry Chemical herbicides, including dicamba, are used for weed management in oil palm plantations .

- Other Applications Compounds with similar structures to this compound exhibit herbicidal or antimicrobial properties.

Safety Considerations

作用機序

The primary mechanism of action of 4,5-Dichloro-2-methoxybenzoic acid as a herbicide involves its role as an auxin agonist. It mimics natural plant hormones, leading to uncontrolled growth and eventually plant death. This compound disrupts transport systems and interferes with nucleic acid metabolism, causing cellular damage and growth inhibition .

類似化合物との比較

3,6-Dichloro-2-methoxybenzoic acid (Dicamba): Another chlorinated derivative of benzoic acid with similar herbicidal properties.

2,4-Dichlorobenzoic acid: Used in the synthesis of various organic compounds and as a herbicide.

2,4-Dichloro-5-methoxybenzoic acid: Similar in structure but with different substitution patterns, affecting its reactivity and applications.

Uniqueness: 4,5-Dichloro-2-methoxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its effectiveness as a herbicide and its low environmental impact make it a valuable compound in agricultural applications .

生物活性

4,5-Dichloro-2-methoxybenzoic acid (DCMBA) is a compound with notable biological activities, particularly in the fields of agriculture and pharmacology. This article delves into its biological activity, providing insights from various studies and research findings.

- Chemical Formula : C₈H₆Cl₂O₃

- CAS Number : 201150-65-4

- Molecular Weight : 221.04 g/mol

- Log P (Partition Coefficient) : 2.44 (indicating moderate lipophilicity) .

1. Herbicidal Properties

DCMBA is primarily known as a herbicide, functioning as a selective agent against broadleaf weeds. It operates by mimicking plant hormones, leading to uncontrolled growth and eventual death of the target plants. Laboratory studies have demonstrated its efficacy when combined with other herbicides like imazethapyr, enhancing weed control in agricultural settings .

2. Antimicrobial Activity

Research indicates that DCMBA exhibits antimicrobial properties against various bacteria and fungi. For instance, it has been shown to inhibit the growth of certain strains of Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve disruption of cell wall synthesis and function .

3. Cytotoxic Effects

In cell-based assays, DCMBA has been evaluated for its cytotoxic effects on cancer cell lines. Studies suggest that at specific concentrations, it can induce apoptosis in cancer cells while exhibiting low toxicity to normal cells . This selectivity is crucial for potential therapeutic applications.

Case Studies

-

Study on Plant Growth Inhibition

- A greenhouse study assessed the impact of DCMBA on various weed species. Results indicated a significant reduction in biomass at concentrations ranging from 0.5 to 2 kg/ha.

- The compound was noted for its ability to synergistically enhance the effects of other herbicides when applied together.

-

Antimicrobial Efficacy Assessment

- A series of in vitro tests were conducted to evaluate the antimicrobial activity of DCMBA against pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be around 50 µg/mL for E. coli.

- The study highlighted its potential as an alternative to traditional antibiotics, especially in combating resistant bacterial strains.

Table of Biological Activities

| Activity Type | Target Organism/Cell Type | Concentration Range | Observed Effect |

|---|---|---|---|

| Herbicidal | Broadleaf Weeds | 0.5 - 2 kg/ha | Significant biomass reduction |

| Antimicrobial | E. coli, S. aureus | 50 µg/mL | Growth inhibition |

| Cytotoxic | Cancer Cell Lines | Varies | Induction of apoptosis |

The biological activity of DCMBA can be attributed to its structural characteristics which allow it to interact with various biological targets:

- Inhibition of Cell Wall Synthesis : Similar to other benzoic acid derivatives, DCMBA interferes with peptidoglycan synthesis in bacteria, leading to cell lysis .

- Hormonal Mimicry : Its herbicidal action is facilitated by mimicking auxin (a plant hormone), causing abnormal growth patterns in target weeds .

特性

IUPAC Name |

4,5-dichloro-2-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O3/c1-13-7-3-6(10)5(9)2-4(7)8(11)12/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBFXTOLYBVHEHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。